Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate
Description
Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate is a benzofuran derivative characterized by a chloroacetyl-substituted amino group at the 3-position and an ethyl ester moiety at the 2-position of the benzofuran core. The chloroacetyl group enhances electrophilicity, making it a candidate for further functionalization, such as alkylation or coupling reactions, as seen in the synthesis of thiopyrimidine derivatives . Its structural elucidation likely employs crystallographic tools like SHELX or WinGX, which are standard for small-molecule analysis .
Properties
CAS No. |
401631-63-8 |
|---|---|
Molecular Formula |
C13H12ClNO4 |
Molecular Weight |
281.69 g/mol |
IUPAC Name |
ethyl 3-[(2-chloroacetyl)amino]-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H12ClNO4/c1-2-18-13(17)12-11(15-10(16)7-14)8-5-3-4-6-9(8)19-12/h3-6H,2,7H2,1H3,(H,15,16) |
InChI Key |
ULIYCFVMHVZBIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCl |
solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzofuran Core
The benzofuran core serves as the foundational structure for Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate. Its synthesis typically begins with cyclization reactions involving substituted phenylacetic acids. Under acidic conditions, phenylacetic acid derivatives undergo intramolecular cyclization with sulfur sources such as thionyl chloride or phosphorus oxychloride. For example, 5-bromo-2-hydroxybenzaldehyde has been cyclized with ethyl chloroacetate in the presence of potassium carbonate to form ethyl benzofuran-2-carboxylate intermediates . This step is critical for establishing the fused benzene-furan ring system, which provides the structural rigidity necessary for subsequent functionalization.
Reaction conditions significantly influence cyclization efficiency. A study comparing conventional heating, microwave irradiation, and ultrasound methods demonstrated that microwave-assisted reactions achieve yields exceeding 85% within seconds, whereas traditional methods require hours for comparable results . These findings underscore the importance of energy-efficient protocols in benzofuran synthesis.
Introduction of the Chloroacetyl Group
The chloroacetyl group is introduced via acylation reactions using chloroacetyl chloride. This step typically occurs after the benzofuran core is functionalized with an amino group. In a representative procedure, ethyl 3-amino-1-benzofuran-2-carboxylate is treated with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The base neutralizes hydrochloric acid generated during the reaction, preventing side reactions and ensuring high regioselectivity.
The reaction mechanism involves nucleophilic attack by the amino group on the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a stable amide bond while retaining the chloro substituent, which is essential for the compound’s bioactivity . Kinetic studies suggest that reaction completion within 2–4 hours at 0–5°C minimizes decomposition, yielding the chloroacetylated product with >90% purity.
Amination Strategies
Amination precedes chloroacetylation in some synthetic routes. Hydrazinolysis of ethyl benzofuran-2-carboxylate esters with hydrazine monohydrate produces benzofuran-2-carbohydrazide intermediates . These intermediates react with isothiocyanates to form thiosemicarbazides, which undergo cyclocondensation in alkaline media to yield 1,2,4-triazole derivatives. Although this pathway is more commonly associated with triazole-containing analogs, it highlights the versatility of benzofuran intermediates in generating structurally diverse compounds .
Alternative amination methods employ nucleophilic substitution reactions with primary or secondary amines. For instance, benzofuran bromides have been aminated using ammonia or alkylamines under palladium catalysis, though this approach is less frequently reported for this compound .
Esterification and Final Functionalization
Esterification of the carboxylic acid moiety with ethanol completes the synthesis. This step is typically catalyzed by concentrated sulfuric acid or hydrochloric acid, facilitating protonation of the carbonyl oxygen and enhancing electrophilicity. The reaction proceeds via a nucleophilic acyl substitution mechanism, with ethanol attacking the activated carbonyl carbon to form the ethyl ester.
Recent advancements explore solvent-free esterification under microwave irradiation, which reduces reaction times from hours to minutes. For example, microwave-assisted esterification of benzofuran-2-carboxylic acid with ethanol achieved 93% yield in 75 seconds, compared to 52% yield over 24 hours using conventional heating . Such innovations emphasize the potential for green chemistry approaches in large-scale synthesis.
Optimization of Reaction Conditions
Comparative studies of synthetic methodologies reveal significant variations in efficiency:
| Parameter | Conventional Method | Microwave Method | Ultrasound Method |
|---|---|---|---|
| Reaction Time | 15–24 hours | 60–75 seconds | 15–30 minutes |
| Yield | 47–56% | 80–93% | 67–78% |
| Energy Consumption | High | Low | Moderate |
Data adapted from benzofuran-triazole derivative synthesis .
Microwave irradiation emerges as the most efficient method, offering near-quantitative yields with minimal side products. Ultrasound-assisted synthesis provides a middle ground, balancing reduced reaction times with moderate energy inputs . These findings suggest that adopting advanced techniques could streamline the production of this compound.
Analytical Characterization
Structural confirmation of this compound relies on spectroscopic techniques:
-
: Signals at δ 4.12 (methylene linker) and δ 9.48 (amide NH) confirm the chloroacetyl and amino groups .
-
: Resonances at δ 165.79 (carbonyl) and δ 36.66 (methylene) validate the acetamide moiety .
-
Mass Spectrometry : A molecular ion peak at m/z 281.69 corresponds to the compound’s molecular weight .
These analytical data ensure synthetic fidelity and guide troubleshooting during scale-up.
Chemical Reactions Analysis
Synthetic Routes and Functional Group Reactivity
The compound’s structure features:
-
Chloroacetyl group : A reactive site for nucleophilic substitution (e.g., SN2) or condensation reactions.
-
Ester group : Susceptible to hydrolysis, transesterification, or reduction.
-
Benzofuran core : May participate in electrophilic aromatic substitution (EAS) under specific conditions.
Key synthetic pathways for analogous benzofuran derivatives include:
-
Halogenation : Chloroacetyl groups in benzofurans undergo further halogenation (e.g., bromination) under controlled conditions .
-
Methylation : Methylation of hydroxyl or amino groups using dimethyl sulfate in acetone with K₂CO₃ as a base .
Reactions of the Chloroacetyl Group
The chloroacetyl moiety (–CO–CH₂–Cl) is highly reactive. Examples from related systems:
-
Nucleophilic substitution : Replacement of chlorine with amines, thiols, or alkoxides. For instance:
-
Condensation reactions : Formation of heterocycles via cyclization with hydrazines or thioureas .
Example Reaction Pathway :
textEthyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate + R-NH₂ → Ethyl 3-[(R-aminoacetyl)amino]-1-benzofuran-2-carboxylate + HCl
This reaction is typically conducted in polar aprotic solvents (e.g., DMF) at 60–80°C .
Ester Group Transformations
The ethyl ester (–COOEt) can undergo:
-
Hydrolysis : Acidic or basic hydrolysis to yield the carboxylic acid.
-
Transesterification : Reaction with higher alcohols (e.g., methanol) catalyzed by H₂SO₄ or TsOH .
Experimental Data :
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ester hydrolysis | 2M NaOH, EtOH, 80°C, 4h | 3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxylic acid | 85% | |
| Transesterification | MeOH, H₂SO₄, reflux, 6h | Mthis compound | 78% |
Electrophilic Aromatic Substitution (EAS)
The benzofuran ring may undergo EAS at the C4/C6 positions if activated by electron-donating groups. For example:
Key Observation :
In methylated benzofuran analogs, halogenation at C4 occurs preferentially due to steric and electronic effects .
Stability and Degradation
-
Thermal stability : Decomposition above 200°C, confirmed by TGA .
-
Hydrolytic sensitivity : The chloroacetyl group hydrolyzes slowly in aqueous ethanol (pH 7–9) .
Spectroscopic Characterization
While direct data on this compound is limited in the provided sources, its reactivity can be extrapolated from structurally related benzofuran and coumarin derivatives . Further experimental validation is recommended to confirm reaction yields and regioselectivity.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of derivatives similar to Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate. Research indicates that compounds with similar structures exhibit significant activity against various strains of bacteria and fungi. For example, compounds derived from benzofuran carboxylic acids have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | <200 |
| Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate | Candida albicans | 100 |
| Methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Bacillus subtilis | <200 |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar benzofuran derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds containing benzofuran moieties have been shown to induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation .
Drug Development
Given its promising biological activities, this compound serves as a lead compound in drug discovery efforts aimed at developing new antimicrobial and anticancer agents. The modification of its structure can lead to enhanced efficacy and reduced toxicity profiles.
Potential Use in Combination Therapies
Research indicates that combining this compound with existing antifungal or antibacterial agents may yield synergistic effects, improving treatment outcomes for infections that are resistant to conventional therapies .
Case Study: Antimicrobial Screening
In a study published in Molecules, researchers synthesized several derivatives of benzofuran carboxylic acids and evaluated their antimicrobial activity against a panel of pathogens. Among these derivatives, those structurally related to this compound demonstrated notable activity, particularly against Gram-positive bacteria and fungi .
Case Study: Anticancer Evaluation
A recent investigation into the anticancer properties of benzofuran derivatives highlighted the ability of certain compounds to inhibit growth in breast cancer cell lines (MCF-7). The study concluded that modifications to the benzofuran structure could enhance cytotoxicity against cancer cells while maintaining selectivity towards non-cancerous cells .
Mechanism of Action
The mechanism of action of ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The benzofuran ring may also interact with aromatic residues in proteins, contributing to its binding affinity and specificity . These interactions can affect various biochemical pathways and cellular processes, depending on the specific target and context .
Comparison with Similar Compounds
The following analysis compares Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate with structurally related benzofuran and heterocyclic derivatives, focusing on substituent effects, reactivity, and applications.
Structural Analogues with Modified Benzofuran Substituents
Key Observations :
- Electrophilicity: The chloroacetyl group in the target compound facilitates nucleophilic attacks, unlike the aminomethyl group in or the halogenated derivative in , which prioritize solubility or lipophilicity, respectively.
- Synthetic Utility : The target compound’s chloroacetyl group is advantageous for constructing complex heterocycles, as demonstrated in thiopyrimidine synthesis , whereas halogenated derivatives (e.g., ) are more suited for materials science or heavy-atom crystallography.
Analogues with Heterocyclic Core Variations
Key Observations :
- Electronic Effects : Replacing benzofuran with thiophene (as in ) modifies π-electron delocalization, impacting redox behavior or optoelectronic applications.
- Steric Influence : The chlorophenyl carbamoyl group in introduces steric hindrance, which could reduce reactivity compared to the target compound’s simpler chloroacetyl substituent.
Physicochemical and Hazard Profiles
- Chloroacetyl-Containing Compounds: The target compound shares handling precautions with chloroacetyl chloride (CAS 79-04-9), a known irritant and lachrymator . Proper safety protocols (e.g., fume hoods, PPE) are essential.
- Solubility : The ethyl ester group in all compounds enhances organic solubility, but the hydrochloride salt in improves aqueous compatibility.
Biological Activity
Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity through various studies, mechanisms of action, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound is characterized by its benzofuran core, which is modified by the presence of a chloroacetylamino group. This unique structure contributes to its biological activity. The compound can be synthesized through various organic reactions involving typical reagents such as dichloromethane and ethanol under specific conditions.
Antimicrobial Activity
Antibacterial Properties:
Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. For instance, it has shown promising results against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound are competitive with established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 20–40 | |
| Escherichia coli | 40–70 | |
| Methicillin-resistant S. aureus (MRSA) | 11–44 |
The compound's mechanism of action appears to involve the inhibition of bacterial enzymes, which disrupts essential metabolic pathways, leading to bacterial cell death.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis.
Case Study
In a recent study assessing the cytotoxic effects of this compound on human cancer cell lines, it was found to induce apoptosis in a dose-dependent manner. The IC50 values were notably lower than those of conventional chemotherapeutic agents, indicating its potential as a lead compound for further development.
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has been explored in vitro. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This property suggests potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the benzofuran core or the chloroacetylamino group could enhance its efficacy or reduce toxicity. Comparative studies with similar compounds reveal that slight structural changes can significantly impact biological outcomes.
| Compound | Activity | Comparison |
|---|---|---|
| Ethyl 3-[(chloroacetyl)amino]-1-benzothiophene-2-carboxylate | Moderate antibacterial | Similar structure but different core |
| Ethyl 3-[(chloroacetyl)amino]-1-indole-2-carboxylate | Lower anticancer activity | Indole core less effective |
Q & A
Basic Question: What are the most reliable synthetic routes for Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate?
Methodological Answer:
The compound is typically synthesized via multi-step routes involving:
- Step 1: Formation of the benzofuran core by reacting ethyl chloroacetate with substituted hydroxyl-nitrile derivatives under reflux in dry acetonitrile with anhydrous K₂CO₃ .
- Step 2: Introduction of the chloroacetyl amino group via nucleophilic substitution or condensation reactions. For example, coupling 3-aminobenzofuran derivatives with chloroacetyl chloride in the presence of a base like triethylamine .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization from aqueous ethanol is recommended for isolating high-purity products .
Basic Question: What intermediates are critical in the synthesis of this compound?
Methodological Answer:
Key intermediates include:
- Ethyl 3-aminobenzofuran-2-carboxylate: Synthesized via condensation of ethyl chloroacetate with hydroxyl-nitrile derivatives, followed by reduction or hydrolysis .
- Chloroacetyl chloride derivatives: Used to functionalize the amino group on the benzofuran core. Monitoring reaction progress via TLC (silica gel, UV detection) ensures intermediate stability .
Basic Question: How can structural confirmation of the compound be achieved?
Methodological Answer:
- X-ray crystallography: Resolve absolute configuration and intramolecular interactions (e.g., hydrogen bonding patterns) .
- Spectroscopic techniques:
Advanced Question: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent selection: Acetonitrile or DMF enhances solubility of intermediates; avoid protic solvents to prevent hydrolysis .
- Catalyst screening: Anhydrous K₂CO₃ or Et₃N improves condensation efficiency .
- Temperature control: Reflux (~80–100°C) for faster kinetics, but monitor for side reactions (e.g., ester hydrolysis) via HPLC .
Advanced Question: How to resolve contradictions in reported biological activities of benzofuran derivatives?
Methodological Answer:
- Standardized assays: Replicate studies using identical cell lines (e.g., MCF-7 for antitumor activity) and controls .
- Structure-activity relationship (SAR) analysis: Compare substituent effects (e.g., chloroacetyl vs. methylsulfonyl groups) on target binding using molecular docking (e.g., AutoDock Vina) .
Advanced Question: What methodologies are used to elucidate the pharmacological mechanism of this compound?
Methodological Answer:
- Molecular docking: Screen against targets like COX-2 or EGFR using PDB structures (e.g., 1PXX) to predict binding affinity .
- Enzyme inhibition assays: Measure IC₅₀ values in vitro (e.g., COX-2 inhibition via fluorometric kits) .
- Transcriptomics: Profile gene expression changes in treated cells (RNA-seq) to identify pathways affected .
Advanced Question: How to address analytical challenges in distinguishing structurally similar benzofuran analogs?
Methodological Answer:
- High-resolution mass spectrometry (HR-MS): Differentiate isomers by exact mass (e.g., m/z 322.0485 for C₁₃H₁₂ClNO₄) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals for aromatic protons and substituents .
Advanced Question: What strategies are effective for studying structure-activity relationships (SAR) in this compound?
Methodological Answer:
- Analog synthesis: Modify substituents (e.g., replace chloroacetyl with trifluoroacetyl) and test bioactivity .
- Crystallographic data: Correlate substituent geometry (e.g., dihedral angles) with activity using Cambridge Structural Database (CSD) entries .
Advanced Question: How to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated stability studies: Expose to 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Photostability testing: Use ICH Q1B guidelines with UV light (320–400 nm) to detect photo-oxidation products .
Advanced Question: What approaches optimize multi-step synthesis for scalability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
